molecular formula C19H23NO2S B15196390 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol CAS No. 6317-79-9

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol

Cat. No.: B15196390
CAS No.: 6317-79-9
M. Wt: 329.5 g/mol
InChI Key: AZTRQXRPMSNRGO-UHFFFAOYSA-N
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Description

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol: is an organic compound that features a morpholine ring, a phenylthio group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of the Propanol Moiety: The final step involves the addition of the propanol moiety through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylthio group can be reduced to a phenyl group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylthio group are key functional groups that enable binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-butanol: Similar structure but with a butanol moiety instead of propanol.

    3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-ethanol: Similar structure but with an ethanol moiety instead of propanol.

    3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-methanol: Similar structure but with a methanol moiety instead of propanol.

Uniqueness

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanol moiety, in particular, influences its solubility, reactivity, and potential interactions with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.

Properties

CAS No.

6317-79-9

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

3-morpholin-4-yl-1-(4-phenylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C19H23NO2S/c21-19(10-11-20-12-14-22-15-13-20)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2

InChI Key

AZTRQXRPMSNRGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=C(C=C2)SC3=CC=CC=C3)O

Origin of Product

United States

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